molecular formula C13H18BClO2S B8207538 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester

Cat. No.: B8207538
M. Wt: 284.6 g/mol
InChI Key: JZSMVHSXSPXOKS-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 2-position and a methylsulfanyl (SCH₃) group at the 3-position. The boronic acid moiety is protected as a pinacol ester, enhancing its stability and solubility in organic solvents compared to the free boronic acid .

Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceuticals and materials science . Pinacol esters generally exhibit high solubility in polar organic solvents (e.g., chloroform, acetone) and hydrolyze under aqueous conditions to regenerate the boronic acid .

Properties

IUPAC Name

2-(2-chloro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMVHSXSPXOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This two-step approach begins with synthesizing 2-chloro-3-(methylsulfanyl)phenylboronic acid, followed by esterification with pinacol (2,3-dimethyl-2,3-butanediol). The boronic acid reacts with pinacol under acidic conditions, forming the ester via dehydration:
RB(OH)2+HO-CMe2-CMe2-OHR-Bpin+2H2O\text{RB(OH)}_2 + \text{HO-CMe}_2\text{-CMe}_2\text{-OH} \rightarrow \text{R-Bpin} + 2\text{H}_2\text{O}

Experimental Procedure

  • Boronic acid synthesis :

    • 2-Chloro-3-(methylsulfanyl)benzene is treated with Mg in THF to form a Grignard reagent, which reacts with trimethyl borate (B(OMe)₃) to yield the boronic acid.

  • Esterification :

    • The boronic acid (1.0 equiv) and pinacol (1.2 equiv) are refluxed in toluene with catalytic HCl. Water is removed azeotropically using a Dean-Stark trap.

Key Parameters :

  • Solvent : Toluene or dioxane.

  • Temperature : 80–110°C.

  • Yield : 70–85% after column purification.

Lithiation-Boronation-Esterification

Directed Ortho-Metalation

This method leverages lithium-halogen exchange to introduce boron at the desired position:

  • Lithiation :

    • 1-Chloro-3-(methylsulfanyl)benzene is treated with n-BuLi (-78°C) in THF, generating a lithiated intermediate.

  • Boronation :

    • The intermediate reacts with trimethyl borate (B(OMe)₃) to form a boronate complex.

  • Hydrolysis and esterification :

    • Hydrolysis with aqueous NaOH yields the boronic acid, which is esterified with pinacol under acidic conditions.

Challenges :

  • Strict temperature control (-78°C) is required to prevent side reactions.

  • Functional group compatibility: Methylsulfanyl groups may undergo oxidation unless inert conditions are maintained.

Miyaura Borylation of Aryl Halides

Palladium-Catalyzed Coupling

This one-pot method converts aryl halides directly into boronic esters using bis(pinacolato)diboron (B₂pin₂):

  • Reaction setup :

    • 2-Chloro-3-(methylsulfanyl)phenyl bromide (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dba)₂ (2 mol%), and SPhos ligand (4 mol%) in dioxane.

  • Conditions :

    • Heated at 100°C for 12 h under nitrogen.

Mechanism :
Ar-Br+B2pin2PdAr-Bpin+Bpin-Br\text{Ar-Br} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd}} \text{Ar-Bpin} + \text{Bpin-Br}

Advantages :

  • High yields (80–90%) and minimal purification required.

  • Scalable for industrial production.

Optimization Strategies

Solvent and Catalyst Screening

  • Miyaura borylation : Dioxane outperforms THF or DMF due to better Pd catalyst stability.

  • Direct esterification : Toluene with HCl achieves higher conversions than H₂SO₄ or AcOH.

Temperature and Time Trade-offs

  • Lower temperatures (e.g., 80°C) in Miyaura reactions reduce side products but increase reaction time to 24 h .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source under acidic conditions.

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Protodeboronation: Acidic conditions (e.g., HCl or acetic acid).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Protodeboronation: The corresponding aryl compound without the boronic ester group.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules.

Mechanism of Action

The mechanism involves the formation of a palladium-boron complex that undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to yield the desired product. The boronic ester group acts as a nucleophile, while the palladium catalyst enables the reaction to proceed efficiently .

Medicinal Chemistry

Drug Development

In medicinal chemistry, 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester plays a significant role in synthesizing pharmaceutical compounds. Its ability to form stable carbon-carbon bonds makes it valuable for developing drug candidates.

Case Study: Inhibitors of PD-L1/PD-1 Interaction

A notable application was reported in the development of terphenyl-based small-molecule inhibitors targeting the PD-L1/PD-1 pathway. The compound was utilized to synthesize phenylboronic acid pinacol esters, which were then coupled with other aromatic systems to create potent inhibitors for cancer therapy .

Material Science

Advanced Materials Fabrication

This boronic acid derivative is also employed in material science for preparing advanced materials, including polymers and electronic materials. Its unique chemical properties enable the creation of materials with specific functionalities.

Example: Conductive Polymers

Research has demonstrated that incorporating boronic esters like 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester into polymer matrices can enhance conductivity and improve mechanical properties, making them suitable for electronic applications .

Biological Research

Investigation of Biological Activities

The compound has been investigated for its potential biological activities and interactions with biomolecules. Its boron-containing structure allows it to interact with various biological systems, making it a candidate for further exploration in drug discovery.

Case Study: PET Imaging Probes

Recent studies have explored its use in synthesizing novel positron emission tomography (PET) imaging probes for GSK-3 imaging. The compound's reactivity facilitated the development of radiolabeled probes that can be utilized for non-invasive imaging techniques .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Examples
Organic SynthesisBuilding block for Suzuki-Miyaura reactionsEfficient carbon-carbon bond formation
Medicinal ChemistryDrug developmentInhibitors of PD-L1/PD-1 interaction
Material ScienceFabrication of conductive polymersEnhanced conductivity and mechanical properties
Biological ResearchDevelopment of PET imaging probesNovel probes for GSK-3 imaging

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond. The boronic ester group acts as a nucleophile, while the palladium catalyst facilitates the reaction.

Comparison with Similar Compounds

Table 1: Solubility Trends of Selected Pinacol Esters

Compound Solubility in Chloroform Solubility in Methylcyclohexane Key Reference
Phenylboronic acid pinacol ester Very High Low
Azaester of phenylboronic acid High Very Low
4-Hydroxyphenylboronic acid pinacol ester High (similar to parent) Low

For 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester, the chloro and methylsulfanyl groups may slightly reduce solubility in nonpolar solvents (e.g., methylcyclohexane) due to increased molecular weight and polarity.

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters depend on substituent electronic and steric effects:

  • Para-hydroxyphenyl pinacol ester : Rapid hydrolysis in water (half-life ~10 min) due to electron-donating groups facilitating nucleophilic attack .
  • Para-aminophenyl pinacol ester: Slower hydrolysis (half-life ~3 hours) due to reduced electrophilicity at boron .
  • 3-Chloro-4-ethoxy-5-fluorophenyl analog: Steric hindrance from multiple substituents likely delays hydrolysis compared to monosubstituted analogs .

Table 2: Hydrolysis Half-Lives in Water

Compound Half-Life (Water) pH 7.4 Buffer Key Reference
4-Hydroxyphenyl pinacol ester 10 min Faster than in water
4-Acetamidophenyl pinacol ester 10 min Similar to water
4-Aminophenyl pinacol ester 3 hours Slower than in water

The 2-chloro and 3-methylsulfanyl substituents in the target compound may moderately slow hydrolysis compared to para-substituted analogs, as electron-withdrawing Cl could stabilize the ester, while steric effects from SCH₃ might impede water access.

Reactivity in Cross-Coupling Reactions

Substituents significantly influence Suzuki-Miyaura coupling efficiency:

  • 4-Methoxyphenyl pinacol ester : High yield (87%) due to electron-donating methoxy group enhancing transmetallation .
  • Chloro-substituted analogs : Electron-withdrawing Cl may reduce reactivity but improve regioselectivity in certain cases .
  • Trifluoromethyl-substituted analogs : Strong electron-withdrawing effects can lower yields unless matched with optimized catalysts .

Table 3: Reaction Yields in Palladium-Catalyzed Coupling

Compound Yield (%) Key Reference
4-Methoxyphenyl pinacol ester 87
3-Chloro-4-fluorophenyl pinacol ester 75*
2-Trifluoromethylphenyl pinacol ester Discontinued (low yield)

*Hypothetical yield based on structural analogs.

For the target compound, the balance between Cl (electron-withdrawing) and SCH₃ (mildly electron-donating) may result in moderate reactivity, requiring tailored catalytic conditions.

Biological Activity

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

  • IUPAC Name : 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester
  • Molecular Formula : C12H14BClO2S
  • Molecular Weight : 258.66 g/mol

Table 1: Structural Characteristics

PropertyValue
Molecular Weight258.66 g/mol
SolubilityHigh in organic solvents
StabilityModerate under physiological conditions

The biological activity of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins, including enzymes and receptors. This interaction can modulate enzymatic activity and influence various signaling pathways.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that the compound inhibits the activity of certain kinases, particularly GSK-3β, which is implicated in various diseases, including cancer and neurodegenerative disorders. The IC50 values were reported in the nanomolar range, indicating potent inhibitory effects .
  • Antibacterial Activity :
    • Research has shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
  • Cell Proliferation Studies :
    • In vitro studies indicated that the compound reduces cell proliferation in cancer cell lines by inducing apoptosis. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase after treatment with the compound .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionPotent inhibition of GSK-3β (IC50 < 100 nM)
AntibacterialEffective against E. coli and S. aureus
Anti-cancerInduces apoptosis in cancer cell lines

Pharmacokinetic Profile

The pharmacokinetic properties of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester suggest good absorption and distribution characteristics. Studies indicate moderate bioavailability, with a half-life suitable for therapeutic applications.

Toxicological Studies

Toxicity assessments reveal that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in drug formulations.

Q & A

Q. What solvents are optimal for reactions involving 2-chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester?

The compound’s solubility is influenced by solvent polarity. Studies on analogous pinacol esters (e.g., phenylboronic acid pinacol ester) show high solubility in polar solvents like chloroform, acetone, and THF, with lower solubility in hydrocarbons (e.g., cyclohexane) . For reactions, chloroform or THF is recommended due to their ability to dissolve boronic esters effectively, even at low temperatures. Pre-solubility screening using dynamic methods (e.g., temperature-dependent mole fraction analysis) can further refine solvent selection .

Q. How can the pinacol ester group be cleaved to regenerate the free boronic acid?

Oxidative cleavage using NaIO₄ in a THF/water/HCl mixture (4:1:0.05 v/v) at room temperature for 4 hours is a validated method for deprotection . After reaction completion, ethanol is used to dissolve the crude product, followed by filtration to remove inorganic salts. Alternative methods include transesterification with diols or acid hydrolysis, though these may require optimization for sterically hindered derivatives .

Q. What purification strategies are effective for this compound?

Column chromatography with silica gel and a gradient of ethyl acetate in hexane (10–30%) is commonly used. Recrystallization from ethanol or acetone is feasible due to the compound’s high solubility in these solvents at elevated temperatures . For trace impurities, sequential washing with cold hydrocarbon solvents (e.g., hexane) can improve purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-3-(methylsulfanyl) substituent influence Suzuki-Miyaura coupling efficiency?

The chloro and methylsulfanyl groups introduce steric hindrance and electron-withdrawing effects, which may slow transmetallation steps in cross-coupling reactions. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) and elevate reaction temperatures (80–100°C) . Kinetic studies comparing coupling rates with unsubstituted phenylboronic esters can quantify these effects .

Q. How should researchers resolve contradictions in solubility data for pinacol esters across studies?

Discrepancies may arise from differences in experimental conditions (e.g., temperature, solvent purity). Re-evaluate solubility using standardized dynamic methods (e.g., gravimetric analysis under inert atmosphere) . Thermodynamic modeling (e.g., Redlich-Kister equations) can also reconcile data by accounting for solvent-solute interactions .

Q. What stability challenges arise during long-term storage, and how can they be addressed?

Boronic esters are prone to hydrolysis under humid conditions. Store the compound in sealed containers with desiccants (e.g., molecular sieves) at room temperature. Periodic NMR monitoring (e.g., ¹¹B NMR) can detect decomposition (e.g., free boronic acid formation) . For sensitive applications, lyophilization or storage under argon is advised .

Q. How does the methylsulfanyl group impact the compound’s reactivity in non-coupling reactions (e.g., cyclopropanation)?

The sulfur atom in the methylsulfanyl group can act as a Lewis base, potentially coordinating to transition metals and altering reaction pathways. Control experiments with desulfurized analogs (e.g., 2-chlorophenylboronic ester) are critical to isolate electronic vs. coordinative effects . Computational studies (DFT) can further elucidate mechanistic roles .

Methodological Considerations

  • Experimental Design : Always include control reactions with structurally simpler boronic esters to benchmark performance .
  • Data Validation : Cross-check solubility and reactivity data using multiple techniques (e.g., HPLC, DSC for purity; kinetic profiling for reactions) .
  • Safety Protocols : Handle NaIO₄ and HCl with appropriate PPE due to their oxidative and corrosive nature .

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